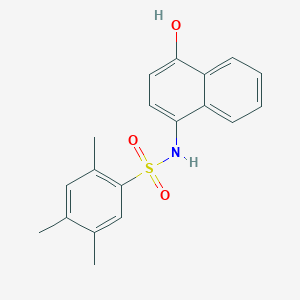![molecular formula C19H18ClNO5S B280980 Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280980.png)
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is believed to inhibit the activity of PKC by binding to its regulatory domain. PKC is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have significant biochemical and physiological effects in various studies. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a crucial role in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potential as a PKC inhibitor in cancer treatment. It has shown promising results in various studies and has the potential to be developed into a novel anticancer drug. However, one of the limitations of Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its low solubility in water, which can make it challenging to use in some lab experiments.
Orientations Futures
There are several future directions for the research and development of Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct further studies to investigate the potential of Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate as a PKC inhibitor in different types of cancer. Additionally, research can be conducted to improve the solubility of the compound to facilitate its use in lab experiments.
Méthodes De Synthèse
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoic acid, which is then reacted with 4-chlorobenzenesulfonyl chloride to form 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylbenzoic acid. This intermediate is then reacted with isopropyl alcohol and triethylamine to form the final product, Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
Applications De Recherche Scientifique
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and chemical biology. It has been studied as a potential inhibitor of protein kinase C (PKC) and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
Formule moléculaire |
C19H18ClNO5S |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
propan-2-yl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO5S/c1-11(2)25-19(22)18-12(3)26-17-9-6-14(10-16(17)18)21-27(23,24)15-7-4-13(20)5-8-15/h4-11,21H,1-3H3 |
Clé InChI |
BPHKLSSVLUYEOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
![Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280915.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)